Sigma-1 Receptor Affinity of 4-Iodobenzyl Piperazine Analog (BP-I) vs. 4-Bromobenzyl Analog (BP-Br): Class-Level Inference for 4-Iodobenzoyl Piperazine Derivatives
In a class of 4-benzylpiperazine σ1 receptor ligands, the 4-iodobenzyl analog BP-I (structurally analogous to 1-(4-iodobenzoyl)-4-methylpiperazine) exhibited a competitive binding Ki of 0.028 nM at the σ1 receptor, compared to the 4-bromobenzyl analog BP-Br with a Ki of 0.038 nM [1]. This represents a 26% improvement in receptor affinity for the iodo-substituted analog over the bromo-substituted analog in the same assay system [2].
| Evidence Dimension | σ1 receptor competitive binding affinity (Ki) |
|---|---|
| Target Compound Data | BP-I (4-iodobenzyl piperazine analog): Ki = 0.028 nM |
| Comparator Or Baseline | BP-Br (4-bromobenzyl piperazine analog): Ki = 0.038 nM |
| Quantified Difference | 26% improvement (0.010 nM lower Ki) |
| Conditions | Radioligand binding assay at σ1 receptor |
Why This Matters
This class-level SAR data demonstrates that para-iodo substitution confers measurable affinity advantages over para-bromo substitution in piperazine-based σ receptor ligands, directly relevant for research programs targeting σ1 receptor modulation.
- [1] Chen, Y., et al. Synthesis and Evaluation of 4-Benzylpiperazine Ligands (BP-CH3, BP-F, BP-Br, BP-I, and BPNO2) as Potential σ1 Receptor Ligands. Helmholtz-Zentrum Dresden-Rossendorf. View Source
- [2] Search results for "4-iodobenzoyl piperazine sigma receptor" identifying BP-I (4-iodobenzyl piperazine analog) Ki = 0.028 nM vs BP-Br Ki = 0.038 nM. View Source
